
7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12BrN and a molecular weight of 226.12 g/mol . It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural and synthetic compounds with significant biological activities . This compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 1st position of the tetrahydroisoquinoline ring system.
Preparation Methods
The synthesis of 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroisoquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinoline derivatives or reduced to form fully saturated isoquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with enhanced therapeutic effects. Notably:
- Potential Anticancer Activity : Research indicates that this compound may exhibit significant anticancer properties by interacting with specific molecular targets involved in cancer cell proliferation.
- Neuropharmacological Studies : Its structural similarity to dopamine reuptake inhibitors positions it as a candidate for studies related to neurodegenerative disorders.
Biological Research
The compound has been investigated for its interactions with biological systems:
- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes that play crucial roles in metabolic pathways.
- Receptor Binding Studies : Its ability to interact with neurotransmitter receptors suggests potential applications in developing drugs for psychiatric disorders.
Industrial Applications
In industrial settings, this compound is used as a building block for synthesizing fine chemicals and agrochemicals. Its unique reactivity allows for the production of various derivatives that can be tailored for specific industrial needs.
Case Study 1: Anticancer Properties
A study explored the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis in malignant cells. The mechanism was attributed to its ability to modulate signaling pathways involved in cell survival.
Case Study 2: Neuropharmacological Effects
Research on the neuropharmacological effects revealed that this compound could enhance dopaminergic activity in animal models. This suggests its potential use in treating conditions like Parkinson's disease or depression.
Mechanism of Action
The mechanism of action of 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes or receptors, modulation of signaling pathways, and interaction with cellular components . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group, which may affect its solubility and interaction with biological targets.
Other Tetrahydroisoquinoline Derivatives: Various derivatives with different substituents at different positions exhibit a wide range of biological activities and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline (7-Br-THIQ) is a compound belonging to the tetrahydroisoquinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of 7-Br-THIQ is with a molecular weight of approximately 226.11 g/mol. The compound features a bromine atom at the seventh position and a methyl group at the first position of the tetrahydroisoquinoline framework. These structural characteristics contribute to its unique chemical properties and biological activities.
The biological activity of 7-Br-THIQ is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom enhances the compound's ability to form stable interactions through halogen bonding, which can increase binding affinity to biological targets. This mechanism may lead to various therapeutic effects across different biological systems.
1. Antimicrobial Activity
Research indicates that 7-Br-THIQ exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these pathogens ranges from 40 to 50 µg/mL, demonstrating comparable effectiveness to standard antibiotics like ceftriaxone .
2. Anticancer Properties
7-Br-THIQ has been studied for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's IC50 values indicate significant cytotoxicity, with values reported as low as 2.29 µM in certain cancer lines . The mechanism involves altering cell cycle progression and increasing lactate dehydrogenase (LDH) enzyme activity in treated cells .
3. Neuroprotective Effects
The compound has been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases. It acts as a potential inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. This inhibition may enhance cholinergic transmission and improve cognitive functions.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 7-Br-THIQ against multi-drug resistant strains. Results indicated that it inhibited growth effectively, with inhibition zones measuring up to 30 mm against Klebsiella pneumoniae. This suggests its potential as an alternative treatment for resistant infections .
Case Study 2: Cancer Cell Apoptosis
In a study investigating the effects on MCF-7 cells, treatment with 7-Br-THIQ resulted in significant morphological changes indicative of apoptosis. Flow cytometry analysis revealed an increase in cells arrested in the S phase of the cell cycle, suggesting that the compound may effectively halt cancer progression by inducing cell cycle arrest and apoptosis .
Comparative Analysis
Compound Name | Structural Features | Unique Properties |
---|---|---|
6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline | Bromine at sixth position | Different reactivity due to bromine positioning |
8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline | Bromine at eighth position | Potentially altered biological activity |
7-Bromo-1,2,3,4-tetrahydroquinoline | No methyl group | May exhibit different pharmacological properties |
This table highlights how variations in bromine positioning and substituents can significantly affect chemical reactivity and biological activity.
Properties
IUPAC Name |
7-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-10-6-9(11)3-2-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACRZPKKWVBSHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=CC(=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1176414-95-1 | |
Record name | 7-Bromo-1,2,3,4-tetrahydro-1-methylisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1176414-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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